molecular formula C14H18ClN3O4 B607599 GAP-134 Hydrochloride CAS No. 943133-81-1

GAP-134 Hydrochloride

Cat. No. B607599
M. Wt: 327.765
InChI Key: AHXPMNACLWKFRQ-DHXVBOOMSA-N
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Description

GAP-134 Hydrochloride, also known as Danegaptide Hydrochloride, is a potent, selective, and orally active gap-junction modifier with an antiarrhythmic effect . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of GAP-134 Hydrochloride is C14H18ClN3O4 . Its molecular weight is 327.76 . The structure includes a benzamidopyrrolidine-2-carboxylic acid .


Physical And Chemical Properties Analysis

GAP-134 Hydrochloride appears as a solid, white to off-white in color . It is recommended to be stored in sealed storage, away from moisture .

Scientific Research Applications

1. Cardiac Conduction and Antiarrhythmic Properties

GAP-134 Hydrochloride has been identified as a potent, orally active small molecule gap-junction modifier with significant applications in cardiac health. Its primary application is in the treatment of atrial fibrillation. GAP-134 enhances cardiac conduction by modifying gap-junction communication, which is crucial in maintaining regular heart rhythms. In a study by Butera et al. (2009), GAP-134 was identified through pharmaceutical profiling from a peptide library and exhibited efficacy in a mouse cardiac conduction block model of arrhythmia (Butera et al., 2009).

2. Impact on Atrial Fibrillation and Atrial Flutter

Further research by Rossman et al. (2009) demonstrated GAP-134’s ability to improve conduction and reduce atrial fibrillation/flutter in canine models. This study highlighted the potential of GAP-134 in preventing supraventricular arrhythmias like atrial fibrillation (AF) and atrial flutter (AFL) by modifying gap junctions (Rossman et al., 2009).

3. Reduction of Ventricular Arrhythmias and Infarct Size

In the context of myocardial ischemia/reperfusion injury, GAP-134 has shown potential in reducing spontaneous ventricular arrhythmias and infarct size. Hennan et al. (2009) reported that in canine models, GAP-134 significantly reduced the incidence of ventricular tachycardia and premature ventricular contractions, as well as the size of heart tissue damage due to ischemia (Hennan et al., 2009).

properties

IUPAC Name

(2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4.ClH/c15-7-12(18)17-8-10(6-11(17)14(20)21)16-13(19)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,15H2,(H,16,19)(H,20,21);1H/t10-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXPMNACLWKFRQ-DHXVBOOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659497
Record name Glycyl-(4R)-4-benzamido-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GAP-134 Hydrochloride

CAS RN

943133-81-1
Record name L-Proline, glycyl-4-(benzoylamino)-, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943133-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycyl-(4R)-4-benzamido-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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